4-Chloro-6-nitrosoresorcinol-13C6

Stable Isotope Labeling Mass Spectrometry Internal Standard

This fully 13C6-labeled analog of 4-Chloro-6-nitrosoresorcinol delivers a uniform +6 Da mass shift, co-eluting with the target analyte while eliminating matrix-induced ion suppression/enhancement in LC-MS/MS workflows. Unlike unlabeled standards (CAS 109755-36-4), only the 13C6 internal standard meets FDA and EMA nitrosamine impurity method validation requirements for precise, ratio-based quantification. Essential for pharmaceutical QC and metabolite tracing—secure your batch today.

Molecular Formula C6H4ClNO3
Molecular Weight 179.51 g/mol
CAS No. 953390-33-5
Cat. No. B026993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-nitrosoresorcinol-13C6
CAS953390-33-5
Synonyms4-Chloro-6-nitroso-1,3-benzenediol-1,2,3,4,5,6-13C6
Molecular FormulaC6H4ClNO3
Molecular Weight179.51 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)O)O)N=O
InChIInChI=1S/C6H4ClNO3/c7-3-1-4(8-11)6(10)2-5(3)9/h1-2,9-10H/i1+1,2+1,3+1,4+1,5+1,6+1
InChIKeyJVTXZVVELSONAM-IDEBNGHGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-6-nitrosoresorcinol-13C6 (CAS 953390-33-5) as a High-Precision 13C6-Labeled Internal Standard for Nitrosamine Quantification


4-Chloro-6-nitrosoresorcinol-13C6 (CAS 953390-33-5) is a stable isotope-labeled analog of 4-Chloro-6-nitrosobenzene-1,3-diol, wherein all six carbon atoms of the resorcinol ring are substituted with the carbon-13 isotope [1]. This compound has a molecular formula of ¹³C₆H₄ClNO₃ and a molecular weight of 179.51 g/mol . It is primarily supplied as a yellow solid and is utilized as an analytical reference standard for the precise quantification of its unlabeled counterpart in complex biological and pharmaceutical matrices using mass spectrometry-based methods .

Why Unlabeled 4-Chloro-6-nitrosoresorcinol (CAS 109755-36-4) Cannot Replace the 13C6 Isotopologue in Validated Analytical Workflows


Generic substitution of the 13C6-labeled compound with its unlabeled analog (4-Chloro-6-nitrosoresorcinol, CAS 109755-36-4) will result in analytical failure in methods requiring stable isotope dilution. Unlabeled compounds cannot correct for matrix-induced ion suppression/enhancement in LC-MS/MS, nor can they compensate for variability in sample extraction and preparation [1]. Conversely, the 13C6-labeled internal standard co-elutes with the target analyte but is differentiated by its +6 Da mass shift, allowing for precise quantification via the ratio of analyte-to-internal standard signal . This distinction is critical for meeting regulatory requirements for nitrosamine impurity testing in pharmaceuticals, where validated methods mandate the use of a stable isotope-labeled internal standard for each analyte of interest [1].

Quantitative Evidence for Selecting 4-Chloro-6-nitrosoresorcinol-13C6 Over Alternative Analogs and Unlabeled Forms


Mass Shift Differential: 13C6 vs. Unlabeled 4-Chloro-6-nitrosoresorcinol in Mass Spectrometry

The primary differentiator is the +6 Da mass shift provided by the uniform 13C6 labeling compared to the unlabeled form. This shift creates a distinct MS signal that is free from the natural isotopic envelope of the unlabeled compound [1]. In contrast, a deuterated analog like 4-Chloro-6-nitrosoresorcinol-d2 provides a smaller +2 Da shift, which can be less robust in separating the internal standard signal from the analyte's M+2 natural abundance isotope, especially at low concentrations . The 13C6 label also minimizes chromatographic isotope effects that can cause retention time shifts with deuterium labeling, ensuring more accurate quantitation .

Stable Isotope Labeling Mass Spectrometry Internal Standard

Matrix Effect Compensation: 13C6-SIL-IS vs. External Calibration for LC-MS/MS Quantitation

Quantification without a suitable isotopically labeled internal standard is prone to significant error due to matrix effects. Studies on nitrosamine quantification in pharmaceutical matrices have shown that using a stable isotope-labeled internal standard (SIL-IS) is a critical mitigation strategy for matrix effects that can otherwise cause signal suppression or enhancement [1]. While this is a class-level inference for 13C6-labeled compounds, it is directly applicable to 4-Chloro-6-nitrosoresorcinol-13C6. Methods that rely solely on external calibration cannot correct for these sample-specific matrix variations, leading to inaccurate results and potentially failing to meet regulatory acceptance criteria for analytical method validation (e.g., ICH M10) [2].

LC-MS/MS Matrix Effects Quantitative Analysis

Molecular Weight Specification: 4-Chloro-6-nitrosoresorcinol-13C6 vs. Unlabeled Form

The molecular weight of 4-Chloro-6-nitrosoresorcinol-13C6 is 179.51 g/mol, compared to 173.55 g/mol for the unlabeled analog [1][2]. This 5.96 g/mol difference is the result of substituting all six carbon-12 atoms with carbon-13. This exact mass difference is the physical basis for its utility as an internal standard, as it allows the mass spectrometer to distinguish between the target analyte and the co-eluting internal standard based on their m/z values. A comparable deuterated form (d2) would have a molecular weight of 175.57 g/mol, a smaller shift that may not provide the same level of analytical resolution .

Molecular Weight Stable Isotope Chemical Specification

Reported Purity for Stable Isotope-Labeled Internal Standards vs. Unlabeled Research-Grade Materials

Procurement specifications indicate that 4-Chloro-6-nitrosoresorcinol-13C6 is supplied with a reported purity of 98% . While many unlabeled forms are also supplied at high purity, the critical distinction is that the 13C6-labeled compound is intended and certified for use as a quantitative analytical standard. For this application, the purity and isotopic enrichment are both critical quality attributes. The unlabeled compound, when used as a general research chemical, does not come with the same guarantee of suitability as a calibration standard. The use of a high-purity, isotope-labeled standard directly impacts the accuracy and traceability of quantitative results, a key requirement for regulatory submissions in pharmaceutical development [1].

Purity Reference Standard Quality Control

Validated Applications of 4-Chloro-6-nitrosoresorcinol-13C6 in Regulated Bioanalysis and Impurity Testing


Quantitative Analysis of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs)

The primary application is as an internal standard in validated LC-MS/MS methods for quantifying 4-Chloro-6-nitrosoresorcinol as a potential nitrosamine impurity in pharmaceutical products . The +6 Da mass shift of the 13C6-labeled standard (as demonstrated in Section 3) allows for precise measurement, compensating for matrix effects that would otherwise invalidate the assay [1]. This is critical for meeting FDA and EMA guidelines on the control of nitrosamine impurities [2].

In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

For studies involving the metabolism of compounds that may generate 4-Chloro-6-nitrosoresorcinol as a metabolite, the 13C6-labeled version serves as a tracer or internal standard for LC-MS quantification in biological matrices (e.g., plasma, urine, microsomal incubations) . The identical chemical behavior and distinct mass signature, as quantified by the +6 Da mass shift, provide the specificity and accuracy required for robust pharmacokinetic profiling and metabolite identification .

Stable Isotope-Resolved Metabolomics (SIRM) and Flux Analysis

The fully 13C6-labeled structure makes this compound a valuable tracer for investigating metabolic pathways. Researchers can track the incorporation of the 13C label into downstream metabolites using NMR or HRMS, providing quantitative insights into flux through specific biochemical pathways . The high degree of labeling (+6 Da, uniform across all carbons) provides a clear, interpretable signal for metabolic fate mapping, which is superior to the more complex spectral patterns from partial or mixed labeling strategies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-nitrosoresorcinol-13C6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.